molecular formula C12H7BrN2O2S B2919172 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2060008-44-6

2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2919172
CAS No.: 2060008-44-6
M. Wt: 323.16
InChI Key: MTZZMKJRSMQMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C12H7BrN2O2S and its molecular weight is 323.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione represents a novel structure in medicinal chemistry, combining a thiazole ring with an isoindole moiety. This unique combination enhances its biological activity and potential therapeutic applications, particularly in oncology and infectious disease treatment.

Structural Characteristics

The molecular formula of the compound is C12H10BrN2O2SC_{12}H_{10}BrN_2O_2S, with a molecular weight of approximately 344.19 g/mol. The presence of the bromine atom in the thiazole ring contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that compounds containing thiazole and isoindole structures exhibit diverse pharmacological properties, including:

  • Anticancer Activity : Studies have shown that derivatives of isoindole can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against adenocarcinoma (A549) cells with IC50 values around 114.25 µM .
  • Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities. The structural features of this compound may enhance its efficacy against bacterial strains due to the ability of thiazoles to interact with microbial enzymes .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that compounds like this one can inhibit topoisomerases and other enzymes involved in DNA replication and repair processes. This inhibition is crucial for the anticancer effects observed in vitro and in vivo.
  • Cell Cycle Disruption : The cytotoxic effects on cancer cells may also involve the induction of apoptosis through disruption of cell cycle progression .

Case Studies and Research Findings

Several studies have evaluated the biological activity of isoindole derivatives, providing insights into their potential therapeutic applications:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of various isoindole derivatives against A549 lung cancer cells. The results indicated that the tested compounds exhibited significant inhibition of cell viability with IC50 values ranging from 114.25 µM to 140.60 µM across different derivatives .

CompoundIC50 (µM)Cell Line
Compound 3116.26A549
Compound 4114.25A549
Control--

Case Study 2: Antimicrobial Activity

Research has highlighted that thiazole-containing compounds exhibit broad-spectrum antimicrobial activity. For example, derivatives similar to this compound were tested against various bacterial strains and showed promising results .

Properties

IUPAC Name

2-[(5-bromo-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O2S/c13-9-5-14-10(18-9)6-15-11(16)7-3-1-2-4-8(7)12(15)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZZMKJRSMQMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.